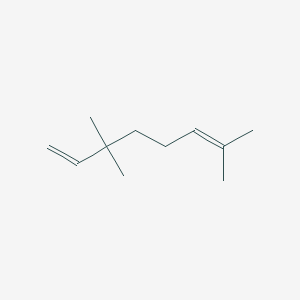
1,6-Octadiene, 3,3,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Octadiene, 3,3,7-trimethyl- is an organic compound with the molecular formula C11H20 It is a diene, meaning it contains two double bonds, and is characterized by its unique structure with three methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Octadiene, 3,3,7-trimethyl- can be synthesized through several methods. One common approach involves the reaction of geraniol with trichloroacetonitrile in the presence of sodium hydride and diethyl ether. The reaction mixture is cooled and then refluxed with xylene to yield the desired product .
Industrial Production Methods
Industrial production of 1,6-Octadiene, 3,3,7-trimethyl- typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,6-Octadiene, 3,3,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and diols are common products.
Reduction: Saturated hydrocarbons such as 1,6-octane, 3,3,7-trimethyl-.
Substitution: Halogenated derivatives like 1,6-octadiene, 3,3,7-trimethyl-2-bromo.
Scientific Research Applications
1,6-Octadiene, 3,3,7-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Octadiene, 3,3,7-trimethyl- involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can participate in radical reactions, forming new radicals that can further react with other molecules.
Comparison with Similar Compounds
1,6-Octadiene, 3,3,7-trimethyl- can be compared with other similar compounds such as:
1,3,6-Octatriene, 3,7-dimethyl-: This compound has a similar structure but with different positions of the double bonds.
1,6-Octadiene, 3,7-dimethyl-: Another similar compound with fewer methyl groups.
1,7-Octadiene: A simpler diene with a different carbon chain length.
The uniqueness of 1,6-Octadiene, 3,3,7-trimethyl- lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
62008-16-6 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
3,3,7-trimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20/c1-6-11(4,5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 |
InChI Key |
BCDJCVRHBXSSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















